molecular formula C13H17N3O4 B13457207 2-(1-methyl-1H-indazol-3-yl)propan-2-amine, oxalic acid

2-(1-methyl-1H-indazol-3-yl)propan-2-amine, oxalic acid

Cat. No.: B13457207
M. Wt: 279.29 g/mol
InChI Key: TVWJGRNWJOQOCG-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indazol-3-yl)propan-2-amine; oxalic acid is a compound that combines an indazole derivative with oxalic acid Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine typically involves the reaction of 1-methyl-1H-indazole with appropriate reagents to introduce the propan-2-amine group. The reaction conditions may vary, but common methods include the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-(1-methyl-1H-indazol-3-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-indazol-3-yl)propan-2-amine is unique due to its specific structure, which combines an indazole derivative with a propan-2-amine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

2-(1-methylindazol-3-yl)propan-2-amine;oxalic acid

InChI

InChI=1S/C11H15N3.C2H2O4/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10;3-1(4)2(5)6/h4-7H,12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

TVWJGRNWJOQOCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(C2=CC=CC=C21)C)N.C(=O)(C(=O)O)O

Origin of Product

United States

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